![molecular formula C22H23Cl2N3O3S2 B2377993 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1189681-01-3](/img/structure/B2377993.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzyl, tetrahydrothiazolo[5,4-c]pyridine, and chlorophenylsulfonyl propanamide. These groups are common in medicinal chemistry and have various biological activities .

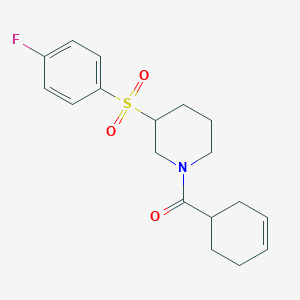

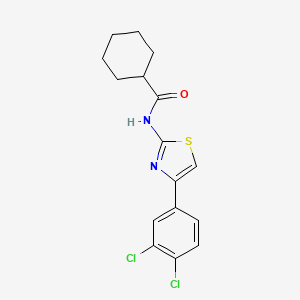

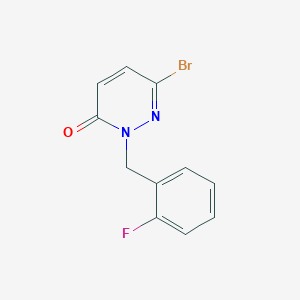

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzyl group, a tetrahydrothiazolo[5,4-c]pyridine ring, and a chlorophenylsulfonyl propanamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of benzyl compounds, thiazolopyridines, and sulfonyl propanamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzyl and sulfonyl groups could impact its solubility and stability .Scientific Research Applications

Factor Xa Inhibitory Activity

The compound's derivatives, specifically in the context of factor Xa inhibitors, have been studied for their in vitro inhibitory activities against factor Xa and coagulation. Certain derivatives, identified as possessing a carbamoyl or N-methylcarbamoyl moiety, demonstrated potent inhibitory activities when administered orally in rat models. This suggests their potential as orally active anticoagulants (Haginoya et al., 2004).

Antinociceptive Activity

Derivatives of this compound have been synthesized and tested for antinociceptive activity using various methods such as the tail clip, tail flick, hot plate, and writhing tests. The results showed varying levels of antinociceptive activity, with certain compounds demonstrating significant effectiveness, surpassing standard drugs like dipyrone and aspirin in tests (Önkol et al., 2004).

Antimicrobial Activity

Novel derivatives of this compound have been synthesized and characterized, showing promising in vitro antibacterial and antifungal properties. The research indicates the potential of these compounds in the development of new antimicrobial agents (Elgemeie et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S2.ClH/c23-17-6-8-18(9-7-17)31(28,29)13-11-21(27)25-22-24-19-10-12-26(15-20(19)30-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJRRHHQKDAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)